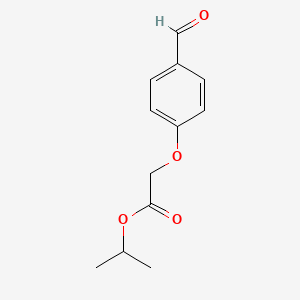

Isopropyl (4-formylphenoxy)acetate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are ubiquitous in nature, contributing to the pleasant fragrances of many fruits and flowers. teachy.aisolubilityofthings.comwikipedia.org In industrial applications, they serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Their versatility stems from their ability to undergo various reactions such as hydrolysis, reduction, and electrophilic substitution, making them indispensable tools for synthetic chemists. numberanalytics.com

Significance of the Formylphenoxy Moiety in Organic Synthesis

The formylphenoxy moiety, which consists of a formyl group (-CHO) attached to a phenoxy group, is a key structural element that imparts significant reactivity and versatility to a molecule. The aldehyde functionality is a valuable precursor for a multitude of organic transformations. orgsyn.org It can be readily converted into other functional groups, such as carboxylic acids, alcohols, and amines, through oxidation, reduction, and reductive amination reactions, respectively.

Furthermore, the formyl group can participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard reactions. This reactivity makes formyl-containing compounds, such as those with a formylphenoxy moiety, important intermediates in the construction of more complex molecular architectures. orgsyn.org The presence of both the ether linkage of the phenoxy group and the reactive aldehyde provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Overview of Phenoxyacetic Acid Ester Derivatives in Academic Literature

Phenoxyacetic acid and its derivatives are a well-studied class of compounds with a broad spectrum of applications, most notably as herbicides. nih.gov Chlorinated phenoxyacetic acid derivatives, in particular, are commonly used to control broadleaf weeds. nih.gov Beyond their agricultural importance, phenoxyacetic acid derivatives have been investigated for their potential in medicinal chemistry. For instance, novel phenoxyacetic acid shikonin (B1681659) esters have been synthesized and evaluated as potential anticancer agents. nih.gov

The synthesis of various phenoxyacetic acid derivatives is a common theme in academic literature. These synthetic efforts often focus on creating libraries of compounds for biological screening or for use as building blocks in more complex syntheses. researchgate.netmdpi.com The esterification of phenoxyacetic acid with different alcohols allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which can be crucial for its intended application.

Research Scope and Objectives for Isopropyl (4-formylphenoxy)acetate Investigations

The primary focus of this article is the chemical compound this compound. The objective is to provide a comprehensive overview of its known chemical and physical properties, methods for its synthesis, and its applications in chemical research. While related compounds may be mentioned for context, the core of the discussion will remain centered on this specific ester.

Chemical and Physical Properties of this compound

This compound is an organic compound with the chemical formula C₁₂H₁₄O₄. sigmaaldrich.cn It belongs to the class of aromatic esters and is characterized by the presence of an isopropyl ester of a phenoxyacetic acid that is substituted with a formyl group at the para position of the benzene (B151609) ring.

Tabulated Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | sigmaaldrich.cn |

| CAS Number | 199177-25-8 | sigmaaldrich.cnbldpharm.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group (a doublet and a septet), the methylene (B1212753) protons of the acetate (B1210297) group (a singlet), and the aromatic protons on the benzene ring (two doublets, characteristic of a para-substituted ring). A signal for the aldehyde proton would also be present at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aldehyde carbon, the carbons of the isopropyl group, the methylene carbon, and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the aldehyde, as well as C-O stretching vibrations and aromatic C-H and C=C stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the isopropyl group, the acetate moiety, and other fragments.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of the phenoxyacetic acid followed by esterification.

General Synthetic Pathways for Formylphenoxyacetate Esters

A common method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis. nih.gov This reaction entails the treatment of a phenol (B47542) with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. mdpi.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Specific Synthesis of this compound

The synthesis of this compound would likely proceed as follows:

Formation of (4-formylphenoxy)acetic acid: 4-Hydroxybenzaldehyde is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base. The resulting ethyl (4-formylphenoxy)acetate is then hydrolyzed to yield (4-formylphenoxy)acetic acid. mdpi.com

Esterification: The (4-formylphenoxy)acetic acid is then esterified with isopropanol (B130326). This can be achieved through various methods, such as Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. youtube.com

Applications of this compound in Research

The bifunctional nature of this compound, possessing both an ester and an aldehyde group, makes it a versatile intermediate in organic synthesis.

Use as a Building Block in Organic Synthesis

The aldehyde group of this compound can undergo a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. For instance, it can be used in the synthesis of chalcones by condensation with various ketones. researchgate.net These chalcones can then serve as precursors for the synthesis of heterocyclic compounds with potential biological activities. researchgate.net

Role in the Synthesis of Heterocyclic Compounds

The formyl group provides a convenient handle for the construction of various heterocyclic rings. For example, it can react with hydrazines to form pyrazoline derivatives or with other bifunctional reagents to create a variety of heterocyclic systems. researchgate.net Phenoxyacetic acid derivatives have been used in the synthesis of pyrazoline and benzoxazole (B165842) derivatives, which have shown antimycobacterial activity. researchgate.net

Potential Applications in Medicinal Chemistry

While specific studies on the medicinal chemistry applications of this compound are limited, the broader class of phenoxyacetic acid derivatives has shown promise. For example, they have been investigated as selective COX-2 inhibitors. mdpi.com The structural motif of this compound could be a starting point for the design and synthesis of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMCPQKUMPVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632272 | |

| Record name | Propan-2-yl (4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199177-25-8 | |

| Record name | Propan-2-yl (4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for Isopropyl (4-formylphenoxy)acetate

The direct synthesis of this compound is most commonly achieved through the esterification of 4-formylphenoxyacetic acid with isopropanol (B130326). This transformation can be accomplished using several methodologies, each with its own set of advantages and challenges.

Esterification Reactions of 4-Formylphenoxyaliphatic Acids

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters. wikipedia.orgtaylorandfrancis.com This acid-catalyzed reaction involves the refluxing of a carboxylic acid with an alcohol. In the context of this compound, this involves the reaction of 4-formylphenoxyacetic acid with isopropanol in the presence of a strong acid catalyst. wikipedia.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.comoperachem.com The removal of water, a byproduct of the reaction, is another effective strategy to shift the equilibrium to favor the product. wikipedia.orgoperachem.com This is often accomplished using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene (B28343). wikipedia.orgoperachem.com

Table 1: Representative Fischer-Speier Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |

| 4-Formylphenoxyacetic Acid | Isopropanol | Sulfuric Acid (H₂SO₄) | Toluene | Reflux with Dean-Stark trap | This compound |

Catalytic Approaches in Formylphenoxyacetate Synthesis

The choice of catalyst is crucial in the synthesis of formylphenoxyacetates. While strong mineral acids like sulfuric acid and hydrochloric acid are common, other catalysts can offer milder reaction conditions and improved selectivity. wikipedia.org888chem.com

p-Toluenesulfonic acid (p-TsOH) is a solid, organic acid that is often easier to handle than liquid mineral acids and can be used in catalytic amounts. wikipedia.orgoperachem.com

Lewis acids , such as scandium(III) triflate, can also catalyze esterification reactions, sometimes under milder conditions than traditional Brønsted acids. wikipedia.org

N-bromosuccinimide (NBS) has been investigated as a catalyst for the esterification of various carboxylic acids. An optimal catalyst loading of 7 mol% has been reported for certain reactions, with the optimal temperature being 70 °C. nih.gov

Phosphonitrilic chloride (PNT) , in conjunction with N-methyl morpholine (B109124) (NMM), can be used as an activating agent for the carboxylic acid, facilitating its reaction with phenols to form esters at room temperature. jocpr.com

Table 2: Catalysts in Phenoxyacetate (B1228835) Ester Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Reference |

| p-Toluenesulfonic acid | d-Tartaric Acid | Benzyl Alcohol | Benzene (B151609) | Reflux | operachem.com |

| N-bromosuccinimide | Benzoic Acid | Methanol | - | 70 °C | nih.gov |

| Phosphonitrilic chloride/NMM | Phenoxyacetic Acid | Various Phenols | Chloroform | Room Temp | jocpr.com |

Optimized Reaction Conditions and Yield Enhancement

To maximize the yield of this compound, several factors in the reaction conditions can be optimized.

Reactant Stoichiometry: As a reversible reaction, using a significant excess of isopropanol can effectively push the equilibrium towards the product side, leading to higher yields. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid molar ratio can significantly improve conversion rates.

Water Removal: The continuous removal of water as it is formed is a key strategy for yield enhancement. wikipedia.orgoperachem.com This is typically achieved through azeotropic distillation with a solvent such as toluene or benzene using a Dean-Stark apparatus. operachem.comgoogle.com

Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure a reasonable reaction rate. operachem.com The optimal temperature will depend on the specific reactants and catalyst used.

Catalyst Loading: The amount of catalyst used can impact the reaction rate. While a sufficient amount is needed to achieve a reasonable reaction time, excessive amounts can sometimes lead to side reactions or purification difficulties.

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at either the ester moiety or the phenoxy ring.

Modifications at the Isopropyl Ester Moiety

The isopropyl ester group can be replaced with other alkyl or aryl groups through various synthetic strategies.

Transesterification: This process involves the reaction of this compound with a different alcohol in the presence of an acid or base catalyst to exchange the isopropoxy group for a new alkoxy group. masterorganicchemistry.comresearchgate.net The reaction is driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com Both acidic (e.g., sulfuric acid) and basic (e.g., sodium alkoxide) catalysts can be employed. masterorganicchemistry.comfigshare.com

Direct Esterification with Different Alcohols: Analogs can also be synthesized directly from 4-formylphenoxyacetic acid by using different alcohols (e.g., methanol, ethanol, butanol) in the initial Fischer-Speier esterification. taylorandfrancis.com

Table 3: Potential Ester Analogs of this compound

| Ester Group | Corresponding Alcohol | Potential Synthetic Method |

| Methyl | Methanol | Fischer Esterification / Transesterification |

| Ethyl | Ethanol | Fischer Esterification / Transesterification |

| n-Butyl | n-Butanol | Fischer Esterification / Transesterification |

| Benzyl | Benzyl Alcohol | Fischer Esterification / Transesterification |

Substituent Effects on the Phenoxy Ring

Introducing substituents onto the phenoxy ring can significantly influence the electronic properties and reactivity of the molecule.

The presence of electron-withdrawing groups (e.g., nitro, cyano, halo) on the aromatic ring generally increases the acidity of the corresponding phenoxyacetic acid. ncert.nic.in This can facilitate the esterification reaction. Conversely, electron-donating groups (e.g., alkyl, alkoxy) may have the opposite effect. nih.gov The position of the substituent (ortho, meta, or para) relative to the ether linkage also plays a critical role in its electronic influence. ncert.nic.in

The synthesis of substituted analogs would typically start from the corresponding substituted 4-hydroxybenzaldehyde, which would then be converted to the substituted 4-formylphenoxyacetic acid before esterification.

Formyl Group Transformations and Subsequent Derivatization

The formyl group (-CHO) in this compound is a highly reactive functional group that can undergo a variety of chemical transformations. fiveable.me It consists of a carbonyl group bonded to a hydrogen atom. fiveable.me The partial positive charge on the carbonyl carbon makes it a target for nucleophilic attack. fiveable.me

One common reaction of the formyl group is its conversion into a hydrazone. This can be achieved by refluxing the 2-(2-formylphenoxy)acetic acid derivative with a hydrazide in the presence of an acid catalyst like acetic acid in a solvent such as absolute ethanol. mdpi.com The resulting hydrazones can exhibit interesting biological activities. mdpi.com

The formyl group can also be oxidized to a carboxylic acid group, a common transformation in organic synthesis. fiveable.me

Table 2: Formyl Group Transformations

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(2-formylphenoxy)acetic acid derivatives | Hydrazides, EtOH/AcOH, reflux 6h | Hydrazones | mdpi.com |

Electrochemical Synthetic Routes for Related Compounds

Electrochemical methods can be employed for the synthesis of related compounds. For example, the direct reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at a carbon cathode in dimethylformamide (DMF) has been studied. researchgate.net This electrochemical reduction can lead to the formation of bicyclic products like ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, particularly in the presence of oxygen. researchgate.net

Green Chemistry Principles in Isopropyl (4-formylphenyl)propionic Acid and Related Syntheses

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. ijsrch.comtandfonline.com The synthesis of ibuprofen (B1674241), a well-known arylpropionic acid, serves as a prominent case study for the application of green chemistry. ijsrch.comchemistryforsustainability.orgugal.rowordpress.com

The traditional synthesis of ibuprofen involved a six-step process with low atom economy (around 40%) and the production of significant waste. ugal.rowordpress.com In contrast, the greener BHC (Boots-Hoechst-Celanese) process is a three-step synthesis with a much higher atom economy (around 77%, and potentially close to 100% if the acetic acid by-product is utilized). ugal.ro This greener route uses anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with high efficiency, minimizing waste. chemistryforsustainability.orgwordpress.com

These principles can be applied to the synthesis of related compounds like Isopropyl (4-formylphenyl)propionic acid. For instance, using solid catalysts like montmorillonite (B579905) K-10 clay in the synthesis of ibuprofen piconol has been shown to improve atom economy significantly compared to traditional methods. tandfonline.com

Table 3: Comparison of Traditional and Green Synthesis of Ibuprofen

| Feature | Traditional Synthesis | Green (BHC) Synthesis | Reference |

| Number of Steps | Six | Three | ugal.rowordpress.com |

| Atom Economy | ~40% | ~77% (or higher) | ugal.ro |

| Catalyst | Stoichiometric AlCl3 (not recovered) | Catalytic HF (recovered and reused) | wordpress.com |

| Waste | Substantial inorganic salt formation | Minimal, with recyclable by-products | chemistryforsustainability.orgugal.ro |

Purification and Isolation Techniques in Organic Synthesis

The purification and isolation of the target compound are crucial steps in any organic synthesis. For esters like this compound, several techniques are commonly employed.

Solvent Extraction: This technique is used to separate the desired ester from the reaction mixture. studymind.co.ukweebly.com Typically, after the reaction, the mixture is neutralized with a weak base like sodium bicarbonate or sodium carbonate to remove any unreacted carboxylic acid. scienceready.com.au The ester is then extracted into an organic solvent in a separating funnel, where it forms a distinct layer from the aqueous layer containing impurities. studymind.co.ukscienceready.com.au

Distillation: Distillation is used to purify the isolated ester based on differences in boiling points. studymind.co.ukweebly.com The impure ester is heated, and the vapor of the more volatile component (usually the ester) is collected and condensed. weebly.com

Column Chromatography: This technique is effective for separating the ester from unreacted starting materials and by-products. sapub.org The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column at different rates. sapub.org

Recrystallization: This method is used to purify solid organic products. studymind.co.uk The impure solid is dissolved in a hot solvent to create a saturated solution, which is then allowed to cool. studymind.co.uk As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. studymind.co.uk

Reflux: While not a purification technique itself, reflux is often used during the synthesis to heat a reaction mixture to its boiling point without loss of solvent or reactants. weebly.comscienceready.com.au A condenser is used to return the evaporated components to the reaction flask. scienceready.com.au

The choice of purification technique depends on the physical properties of the ester and the impurities present.

Table 4: Common Purification Techniques in Organic Synthesis

| Technique | Principle of Separation | Application | Reference |

| Solvent Extraction | Differential solubility in two immiscible liquids | Isolation of the ester from the aqueous reaction mixture | studymind.co.ukweebly.com |

| Distillation | Differences in boiling points | Purification of liquid esters | studymind.co.ukweebly.com |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the ester from closely related impurities | sapub.org |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid esters | studymind.co.uk |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Isopropyl (4-formylphenoxy)acetate, offering insights into the chemical environment of each proton and carbon atom.

Proton NMR (1H NMR) Analysis of this compound

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration values of the signals are characteristic of the compound's structure.

The ¹H NMR spectrum typically exhibits signals corresponding to the aromatic protons, the methine and methyl protons of the isopropyl group, and the protons of the acetate (B1210297) moiety. The aromatic protons usually appear as two distinct doublets in the downfield region of the spectrum, a result of their different electronic environments due to the formyl and acetate substituents on the benzene (B151609) ring. The methine proton of the isopropyl group presents as a septet, coupled to the six equivalent methyl protons, which in turn appear as a doublet. The methylene (B1212753) protons of the acetate group are observed as a singlet.

Below is a table summarizing the typical ¹H NMR spectral data for this compound.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aldehydic Proton | ~9.9 | s |

| Aromatic Protons | ~7.0 - 7.9 | m |

| Methylene Protons (-OCH2-) | ~4.7 | s |

| Methine Proton (-CH(CH3)2) | ~5.1 | sept |

| Methyl Protons (-CH(CH3)2) | ~1.2 | d |

| s = singlet, d = doublet, sept = septet, m = multiplet. Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. |

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. slideshare.net Given the low natural abundance of the ¹³C isotope, techniques like broadband decoupling are often employed to simplify the spectrum by removing carbon-proton coupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the carbons of the isopropyl and acetate groups. libretexts.org The chemical shifts of these carbons are indicative of their electronic environment. libretexts.org For instance, the carbonyl carbons are typically found in the most downfield region of the spectrum. libretexts.orgyoutube.com The signals for quaternary carbons, those without any attached protons, are often weaker in intensity. youtube.comoregonstate.edu

A representative table of ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~190 |

| Ester Carbonyl (C=O) | ~168 |

| Aromatic Carbons | ~115 - 163 |

| Methylene Carbon (-OCH2-) | ~65 |

| Methine Carbon (-CH(CH3)2) | ~69 |

| Methyl Carbons (-CH(CH3)2) | ~22 |

| Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. libretexts.orgwisc.edulibretexts.org |

Advanced NMR Techniques for Structural Elucidation

To further confirm the structure of this compound and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would show correlations between the methine proton of the isopropyl group and the six methyl protons. libretexts.org It would also reveal couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and functional groups. columbia.edu For instance, HMBC can show correlations from the methylene protons of the acetate group to the ester carbonyl carbon and the aromatic carbon to which the ether oxygen is attached. It can also show correlations from the aldehydic proton to the aromatic ring carbons.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural determination of this compound. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, both high-resolution and electrospray ionization mass spectrometry provide crucial data for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the this compound molecule with a high degree of accuracy. nih.gov This precise mass measurement allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org The high accuracy of HRMS, often to within a few parts per million (ppm), provides strong evidence for the identity of the compound. rsc.org For this compound (C12H14O4), the calculated exact mass can be compared to the experimentally measured value to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. abbexa.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating multiply charged ions with very little fragmentation. abbexa.comnih.gov This is particularly advantageous as it often results in a clear molecular ion peak (or a protonated/sodiated adduct), which directly provides the molecular weight of the compound. abbexa.com The technique is highly sensitive and can be used to analyze small quantities of the compound. abbexa.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the IR spectrum would be expected to show key absorptions corresponding to its constituent functional groups: the ester, the aldehyde, and the aromatic ring.

While a specific, publicly available IR spectrum for this compound is not readily found in the reviewed literature, we can infer its expected spectral features by examining the spectra of its precursors and related molecules. The esterification of (4-formylphenoxy)acetic acid with isopropanol (B130326) would result in the appearance of bands characteristic of the isopropyl ester group and the disappearance of the broad O-H stretch from the carboxylic acid.

Key expected IR absorption bands for this compound include:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹. This is a hallmark of the carbonyl group within the ester functionality.

C=O Stretch (Aldehyde): Another strong C=O stretching band for the aldehyde group is expected to appear around 1685-1705 cm⁻¹. The conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to a non-conjugated aldehyde.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands for the aldehydic C-H stretch is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

C-O Stretch (Ester): Two distinct C-O stretching bands are characteristic of esters. One for the C(=O)-O bond and another for the O-C(isopropyl) bond, typically appearing in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted benzene ring would be observed in the 800-860 cm⁻¹ range.

Analysis of related compounds supports these predictions. For instance, the IR spectrum of isopropyl acetate, a simple ester, shows a prominent C=O stretch. nist.govresearchgate.netchemicalbook.com Similarly, spectra of various formylphenoxyacetic acids and other aromatic aldehydes confirm the positions of the aldehyde and aromatic absorptions. nist.govsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the public domain, examining the crystallographic data of closely related structures, such as (4-formylphenyl)acetic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions. sigmaaldrich.com

The crystal structure of a related compound, 2-(4-formylphenyl)acetic acid, reveals important structural features that would likely be conserved in its isopropyl ester derivative. sigmaaldrich.com These include the planarity of the phenyl ring and the attached formyl group. The orientation of the acetic acid side chain relative to the aromatic ring is also a key parameter. In the solid state, molecules of (4-formylphenyl)acetic acid are likely to be linked by hydrogen bonds involving the carboxylic acid groups, forming dimers or extended chains.

Chromatographic Methods for Purity Assessment and Characterization

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for this purpose. sigmaaldrich.com

Gas Chromatography (GC): Given the expected volatility of this compound, GC is a powerful tool for its analysis. The compound would be separated from starting materials, such as (4-formylphenoxy)acetic acid and isopropanol, as well as any byproducts, based on differences in their boiling points and interactions with the stationary phase of the GC column. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For analytical purposes, isopropyl acetate itself can be analyzed by GC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective method for the analysis of this compound. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a common choice. The separation would be based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector would be particularly effective for detection, as the aromatic ring and carbonyl groups of the molecule absorb strongly in the UV region. HPLC can be used to quantify the purity of the compound with high accuracy and precision.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide foundational data for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large organic molecules. While no specific DFT studies on Isopropyl (4-formylphenoxy)acetate have been published, research on other esters and aromatic compounds provides a framework for how such an investigation would proceed. nih.gov

A DFT study on this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would be followed by calculations of electronic properties such as:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions, which are key to predicting sites of electrophilic and nucleophilic attack.

For analogous compounds, DFT has been successfully used to calculate physicochemical descriptors related to antioxidant activity and to establish structure-activity relationships. nih.gov For instance, studies on meroterpenoids have used DFT at the 6-311++g(2d,2p) level of theory to compute properties like bond dissociation enthalpy and ionization potential, which are key to understanding their antioxidant mechanisms. nih.gov

A hypothetical DFT study on this compound might yield data similar to the following conceptual table:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

This table is for illustrative purposes and is not based on published experimental or computational data.

While DFT is prevalent, other quantum chemical methods could also be applied.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameters. They can offer higher accuracy than DFT for certain properties but are computationally more demanding. A systematic ab initio study on a related compound, phenyl formate (B1220265), utilized the ROCBS-QB3//M062X/cc-pVTZ level of theory to determine the energies of reactants, transition states, and products in its pyrolysis. researchgate.net

Semi-Empirical Methods: Methods like AM1 and PM3 are less computationally intensive and can be used for very large systems, though with lower accuracy. They are often used for preliminary conformational searches before more rigorous DFT or ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a molecule. An MD simulation of this compound would reveal how the molecule behaves in different environments (e.g., in a vacuum, in a solvent).

The simulation would track the trajectories of all atoms, allowing for the analysis of:

Conformational Preferences: Identifying the most stable and frequently occurring shapes of the molecule.

Dihedral Angle Distributions: Understanding the rotation around key single bonds, such as the ester linkage and the bond connecting the phenoxy group to the ring.

Solvent Effects: How the presence of a solvent influences the molecule's conformation and dynamics.

While no MD studies on this compound are available, simulations have been performed on polymers with related structural units, such as poly(l,4-trans-isoprene), to understand their dynamics within confined spaces. scite.ai

Mechanistic Studies of this compound Reactions

Theoretical chemistry is particularly valuable for elucidating reaction mechanisms, including the identification of transient species like transition states and intermediates that are difficult to observe experimentally.

The pyrolysis of esters is a classic topic in organic chemistry, and computational studies have shed light on the underlying mechanisms. For simple esters containing a β-hydrogen in the alkyl group, a common pathway is a concerted, cyclic process known as ester pyrolysis or a Chugaev-type elimination. lookchem.com

In the case of this compound, the isopropyl group has β-hydrogens, making it a candidate for this type of reaction. The pyrolysis would be expected to yield 4-formylphenol and propene. The reaction likely proceeds through a six-membered transition state.

Studies on the pyrolysis of various esters, including ethyl acetate (B1210297) and isopropyl acetate, have shown that the stability of the ester and the required temperature for decomposition depend on the structure of the alkyl group. lookchem.com For example, t-butyl acetate decomposes at lower temperatures than isopropyl acetate, which in turn is less stable than ethyl acetate. lookchem.com Phenyl acetate, lacking a β-hydrogen on the alkyl (phenyl) group, pyrolyzes through a different mechanism at much higher temperatures to yield phenol (B47542) and ketene. lookchem.com

A theoretical study on phenyl formate pyrolysis identified intramolecular H-shift reactions as dominant decomposition pathways. researchgate.net This suggests that for this compound, the intramolecular elimination of propene would be a primary focus of a computational investigation.

A key strength of computational chemistry is its ability to characterize the structures and energies of transition states and reaction intermediates. For the proposed pyrolysis of this compound, a computational study would aim to:

Locate the Transition State Structure: This involves finding the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Calculate the Activation Energy: The energy difference between the reactant and the transition state determines the reaction rate.

Perform Vibrational Frequency Analysis: This confirms that the located structure is a true transition state (characterized by one imaginary frequency) and allows for the calculation of zero-point vibrational energy corrections.

For the pyrolysis of phenyl formate, the energies of transition states were determined using high-level ab initio methods, providing a detailed potential energy surface for the reaction. researchgate.net A similar approach for this compound would provide a quantitative understanding of its thermal decomposition.

Computational Spectroscopy: Predicting and Interpreting Spectral Data

Computational spectroscopy has emerged as a powerful tool for predicting and interpreting the spectral data of molecules, including this compound. By employing quantum chemical calculations, it is possible to simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecule's electronic structure and vibrational modes, aiding in the analysis of experimental data.

The prediction of NMR chemical shifts using DFT has become a standard approach for structure elucidation and verification. nih.govyoutube.com The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. youtube.com Different combinations of DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are used to achieve a balance between accuracy and computational cost. nih.govnih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by using a linear scaling approach. youtube.com For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule, which can be compared with experimental spectra to confirm its structure.

UV-Vis spectral predictions are carried out using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. For this compound, TD-DFT calculations could elucidate the nature of the electronic transitions, for instance, whether they are π→π* transitions within the aromatic ring or n→π* transitions involving the carbonyl groups.

Below is an illustrative table of how predicted spectral data for this compound might be presented, based on typical computational chemistry outputs.

| Spectral Data Type | Calculated Parameter | Predicted Value | Corresponding Functional Group/Atom |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~190 | Aldehyde Carbonyl (CHO) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 | Ester Carbonyl (COO) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 | Aromatic Carbon (C-O) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.9 | Aldehyde Proton (CHO) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.8 | Aromatic Protons (ortho to CHO) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0 | Aromatic Protons (ortho to OCH₂) |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1750 | Ester C=O Stretch |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1700 | Aldehyde C=O Stretch |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1250 | C-O-C Asymmetric Stretch |

| UV-Vis | Absorption Max (λmax, nm) | ~280 | π→π* Transition |

| UV-Vis | Absorption Max (λmax, nm) | ~320 | n→π* Transition |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from computational spectroscopy studies.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides methods to model these solvent effects, offering insights into how the behavior of this compound might change in different media. Solvation models are generally categorized into explicit and implicit models. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good compromise between accuracy and computational cost. researchgate.net

For this compound, the presence of polar functional groups—the ester and the aldehyde—suggests that its molecular properties will be sensitive to solvent polarity. lumenlearning.com Computational studies can predict changes in molecular geometry, such as the dihedral angles between the phenoxy group and the aromatic ring, in response to different solvents. The polarity of the solvent can also affect the distribution of electron density within the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which show how the electron-rich and electron-poor regions of the molecule are altered by the solvent. researchgate.net

Solvent effects on spectral properties are also a key area of investigation. For instance, the absorption wavelengths in UV-Vis spectra can exhibit a shift (either a hypsochromic/blue shift or a bathochromic/red shift) with increasing solvent polarity. TD-DFT calculations incorporating a PCM can predict these solvatochromic shifts for this compound, providing a deeper understanding of the solute-solvent interactions.

The reactivity of this compound is also expected to be solvent-dependent. The aromatic ring and the aldehyde group are sites for various chemical reactions. numberanalytics.com For example, the rate of nucleophilic addition to the aldehyde's carbonyl carbon can be influenced by the solvent's ability to stabilize the transition state. acs.org Computational studies can model the reaction pathways in different solvents to predict how the activation energies and reaction rates might vary. nih.gov

The following table illustrates the type of data that could be generated from a computational study of solvent effects on a key property of this compound, such as the UV-Vis absorption maximum.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) from Gas Phase |

| Gas Phase | 1 | 280 | 0 |

| Cyclohexane | 2.02 | 282 | +2 |

| Dichloromethane | 8.93 | 285 | +5 |

| Ethanol | 24.55 | 288 | +8 |

| Water | 80.1 | 290 | +10 |

Note: The values in this table are hypothetical and for illustrative purposes to show the expected trend of a bathochromic shift with increasing solvent polarity for a polar molecule like this compound.

Structure Activity Relationship Sar and Chemoinformatic Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of Isopropyl (4-formylphenoxy)acetate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific property. wikipedia.org These models are fundamental in modern drug discovery and computational toxicology, providing a means to predict the activity of new or untested chemicals. wikipedia.orgyoutube.com For a compound like this compound, a QSAR model would seek to establish a mathematical equation linking its molecular descriptors to a measured biological effect.

While specific QSAR models developed exclusively for this compound are not prominent in publicly available literature, the principles of QSAR can be applied by studying models for structurally related compounds, such as other phenoxyacetic acid derivatives and esters. mdpi.comnih.gov Such models can offer insights into which molecular features are likely to govern its biological potency. For instance, QSAR studies on phenoxyacetic acid congeners have been used to predict their herbicidal properties, and similar models for aliphatic esters have been developed to predict their aquatic toxicity. mdpi.comnih.gov

The development of a robust QSAR model is a systematic process designed to ensure its predictive power and reliability. nih.govnih.gov The ultimate goal is to create a statistically sound model capable of making accurate predictions for new compounds within its defined scope. youtube.com

The typical workflow involves several key stages:

Data Set Compilation : A dataset of chemical compounds with experimentally measured biological activity (e.g., IC₅₀ values) is gathered. nih.gov For a model relevant to this compound, this would ideally include a series of related phenoxyacetate (B1228835) esters with varying substituents.

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties are calculated. nih.gov

Data Splitting : The dataset is divided into a training set and a test set. nih.gov The training set is used to build the model, while the test set, which the model has not seen before, is used to evaluate its predictive performance on external data. youtube.com

Model Generation and Variable Selection : Using the training set, a statistical method is employed to find the best correlation between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov This often involves selecting a subset of the most relevant descriptors to avoid overfitting.

Model Validation : The model's quality is rigorously assessed. Internal validation (e.g., cross-validation) checks the model's robustness using the training set. nih.govExternal validation assesses its predictive power using the independent test set. nih.gov A model with good predictive ability for new compounds is the primary objective. nih.gov

The strength of a QSAR model depends heavily on the choice of descriptors and the statistical methods used to correlate them with activity. nih.govbuecher.de

Molecular Descriptors : These are numerical values that represent the properties of a molecule. nih.gov They are the cornerstone of QSAR, as they translate the chemical structure into a format suitable for mathematical modeling. nih.gov Descriptors can be categorized into several classes:

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Describe the basic molecular composition, such as atom counts, molecular weight, and functional group counts. | Molecular Weight, Number of Oxygen Atoms, Number of Rings |

| Topological (2D) | Describe the connectivity of atoms within the molecule, derived from its 2D graph representation. | Wiener index, Kier & Hall connectivity indices |

| Geometrical (3D) | Describe the 3D spatial arrangement of atoms, requiring a calculated 3D conformation. | Molecular surface area, Molecular volume, Principal moments of inertia |

| Physicochemical | Represent well-known physicochemical properties that influence a compound's behavior. | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) |

| Electronic | Describe the electronic properties of the molecule, often calculated using quantum chemistry methods. | Dipole moment, HOMO/LUMO energies, Partial charges on atoms |

Statistical Methods : Various statistical techniques are used to build the mathematical relationship between descriptors and activity.

Multiple Linear Regression (MLR) : This is a common and straightforward method that creates a linear equation relating the activity to a set of descriptors. nih.govnih.gov It is easily interpretable but assumes a linear relationship.

Machine Learning Methods : These advanced techniques can capture complex, non-linear relationships between structure and activity. researchgate.net They are often used when dealing with large, high-dimensional datasets. nih.gov Examples include:

Artificial Neural Networks (ANN) nih.gov

Support Vector Machines (SVM) wikipedia.org

Random Forest and Gradient Boosting mdpi.com

The selection of the appropriate statistical method is crucial for developing a predictive and robust QSAR model. wiley.com

Ligand-Based and Receptor-Based Drug Design Principles (Conceptual, for related compounds)

Drug design strategies are broadly categorized into ligand-based and receptor-based approaches. nih.govresearchgate.net The choice depends primarily on the availability of structural information for the biological target (e.g., an enzyme or receptor).

Ligand-Based Drug Design : This approach is used when the 3D structure of the target is unknown, but a set of molecules (ligands) that bind to it are known. nih.govnumberanalytics.com The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. nih.gov By analyzing the common structural features of active compounds and comparing them to inactive ones, a model can be built to guide the design of new, potentially more potent molecules. nih.gov For compounds related to this compound, if a series of active phenoxyacetates were identified, their shared features could be used to build a QSAR or pharmacophore model without knowing the precise details of their binding site. numberanalytics.com

Receptor-Based Drug Design (or Structure-Based Drug Design) : This powerful approach is applicable when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net Using computational tools like molecular docking, researchers can simulate how a ligand, such as this compound, might fit into the target's binding site. This allows for the rational design of new molecules with improved binding affinity and selectivity by optimizing interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific residues in the binding pocket. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches (Conceptual)

Pharmacophore modeling is a cornerstone of ligand-based drug design that focuses on identifying the essential 3D arrangement of functional features a molecule must possess to be recognized by a specific biological target and elicit a response. nih.govmdpi.com A pharmacophore model is not a real molecule but an abstract representation of these key features, which typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

Once a pharmacophore model is developed, based on a set of known active compounds, it can be used as a 3D query in virtual screening . nih.govrsc.org Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using the pharmacophore model as a filter, millions of compounds can be rapidly assessed in silico, and only those that match the required 3D arrangement of features are selected as "hits." mdpi.comspringernature.com These virtual hits can then be prioritized for experimental testing, significantly reducing the time and cost associated with discovering new lead compounds. nih.gov

Computational Toxicology Modeling Methodologies for Related Compounds

Computational toxicology employs computer-based models to predict the adverse effects of chemicals on human health and the environment. mdpi.comnih.gov This field is crucial for prioritizing chemicals for further testing and for regulatory risk assessment. marquette.edu Many of the same methodologies used in drug design, particularly QSAR, are applied to predict toxicity.

For compounds related to this compound, such as other aromatic esters and aldehydes, computational models can be developed to predict various toxicological endpoints. nih.govljmu.ac.uk These models, often called Quantitative Structure-Toxicity Relationship (QSTR) models, correlate molecular descriptors with toxic effects like carcinogenicity, mutagenicity, or aquatic toxicity. nih.govmdpi.com

The process is similar to building a QSAR model for biological activity: a dataset of compounds with known toxicity data is used to develop a model that can then predict the toxicity of untested chemicals. nih.govljmu.ac.uk For example, QSAR models have been successfully developed to predict the aquatic toxicity of esters to organisms like Tetrahymena pyriformis. nih.gov These models help identify the structural features that contribute to a compound's toxicity, providing valuable information for designing safer chemicals.

Exploration of Biological Activity Mechanisms and Potential Applications

Mechanistic Investigations of Related Phenoxyacetate (B1228835) Biological Activities

Phenoxyacetic acid and its derivatives represent a class of organic compounds with a wide array of observed biological activities. The core structure, consisting of a phenoxy group linked to an acetic acid moiety, allows for numerous substitutions, leading to a broad spectrum of pharmacological and biological effects. The following sections explore the mechanisms behind these activities.

Antifungal Activity Mechanisms for Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have demonstrated notable fungitoxic effects. nih.gov The proposed mechanisms of their antifungal action are multifaceted. One primary mechanism is believed to involve the disruption of the fungal cell membrane's integrity. nih.gov The lipophilic nature of these molecules facilitates their accumulation within the fungal membrane, leading to altered permeability and eventual cell lysis. nih.gov

Furthermore, the introduction of specific chemical groups, such as electron-attracting groups on the aromatic ring, can enhance antifungal activity. nih.gov This is thought to be due to the generation of reactive oxygen species (ROS), which induces oxidative stress within the fungal cells. nih.gov Some studies have also pointed to the inhibition of spore germination as a key aspect of their antifungal action. For instance, chlorogenic acid, a related phenolic compound, has been shown to inhibit the germination of fungal spores. nih.gov The antifungal properties of phenyl fatty hydroxamic acids and their copper complexes have also been investigated, showing significant activity against various fungal strains. nih.gov

Antibacterial Activity Mechanisms for Phenoxyacetic Acid Derivatives

The antibacterial potential of phenoxyacetic acid derivatives has been a subject of significant research. Notably, phenoxyacetic acid serves as a precursor in the fermentative production of Penicillin V (phenoxymethylpenicillin). nih.gov The mechanism of action for penicillins is well-established; they inhibit the synthesis of the bacterial cell wall by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. nih.gov This leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure. nih.gov

Beyond their role as precursors, certain phenoxyacetic acid derivatives have been synthesized and evaluated for their intrinsic antibacterial properties, particularly against Mycobacterium tuberculosis. nih.gov While the precise mechanism for these specific derivatives is still under investigation, studies on structurally similar compounds like phenylacetic acid offer valuable insights. The antibacterial mechanism of phenylacetic acid against Agrobacterium tumefaciens involves the destruction of cell membrane integrity, leading to the leakage of essential intracellular components such as nucleic acids and proteins. nih.gov Additionally, it has been shown to inhibit total protein synthesis and disrupt key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by decreasing the activity of enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

Antiproliferative and Antitumor Activity Mechanisms for Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have emerged as a promising class of compounds with potential anticancer applications. Their mechanisms of action against cancer cells are diverse and often involve the induction of programmed cell death, known as apoptosis. Several studies have shown that these derivatives can trigger apoptosis through the activation of caspases, a family of proteases that play a crucial role in the apoptotic pathway. nih.gov

Another key mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. nih.gov Specifically, some of the most active compounds have been found to cause an arrest of cancer cells in the G0-G1 phase of the cell cycle. nih.gov Furthermore, phenoxyacetic acid derivatives have been reported to inhibit nitric oxide synthase, an enzyme whose activity has been implicated in some cancers. google.com The interaction with the aryl hydrocarbon receptor is another proposed mechanism of action. google.com The antiproliferative effects of these compounds have been observed in various cancer cell lines, including human breast cancer cells and human chronic myelogenous leukemia cells. nih.govgoogle.com

Enzyme Inhibition Studies for Related Compounds

The ability of phenoxyacetic acid derivatives to interact with and inhibit various enzymes is a cornerstone of their biological activity.

Aldose Reductase: A series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been identified as highly potent and selective inhibitors of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications. The inhibitory action of these compounds is attributed to an intramolecular hydrogen bond that correctly positions key structural elements for high-affinity binding to the enzyme. For instance, the compound 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid demonstrated an IC50 of 30 nM for aldose reductase inhibition. Another study on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives also reported potent and selective aldose reductase inhibition, with one compound showing an IC50 value of 0.023 µM.

HMG-CoA Reductase: Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids have been synthesized and shown to be effective inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. A number of these inhibitors surpassed the in vitro activity of mevinolin. The structure-activity relationship of these phenoxy-type inhibitors was found to be distinct from other known HMG-CoA reductase inhibitors.

Tyrosinase: While direct studies on Isopropyl (4-formylphenoxy)acetate are limited, research on related phenolic compounds provides insight. Phenyllactic acid, a metabolite produced by probiotics, has been identified as a potent tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) synthesis. The inhibitory effect of phenyllactic acid suggests that phenoxy-type structures can interfere with the melanogenesis pathway.

Acetylcholinesterase: Derivatives of 2-phenoxy-indan-1-one have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Many of these compounds exhibited inhibitory activity in the nanomolar range, with one of the most effective inhibitors showing a 34-fold increase in AChE inhibition compared to donepezil.

PPAR δ-selective agonists: While the primary focus is on inhibition, it's noteworthy that some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor involved in insulin (B600854) secretion. This highlights the diverse ways in which these compounds can modulate protein function.

Angiogenesis Modulation for Related Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. Phenoxyacetic acid derivatives and related compounds have demonstrated the ability to modulate this process. The mechanism often involves the inhibition of key signaling pathways that drive angiogenesis. For instance, some derivatives are thought to inhibit the activity of vascular endothelial growth factor (VEGF) and fibroblast growth factor receptor-1 (FGFR-1), both of which are potent pro-angiogenic factors.

The antioxidant properties of some of these compounds may also contribute to their anti-angiogenic effects. Oxidative stress can influence neovascularization, and by reducing it, these derivatives may help to normalize excessive angiogenesis. For example, newly synthesized Indolephenoxyacetamide analogs have been shown to reduce cellular and nuclear pleomorphism in tumor cells, suggesting they inhibit tumor growth by inhibiting angiogenesis.

Herbicidal Properties of Related Derivatives

The herbicidal properties of phenoxyacetic acid derivatives are perhaps their most well-known application. These compounds, often referred to as phenoxy herbicides, primarily function as synthetic auxins. They mimic the natural plant growth hormone, indole-3-acetic acid (IAA), leading to uncontrolled and rapid growth in broad-leaf plants, a phenomenon often described as "growing to death". This selective action allows for the control of broad-leaf weeds in monocotyledonous crops like wheat and corn.

Another class of herbicides with a related phenoxy structure acts through a different mechanism: the inhibition of acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. The selectivity of these herbicides for grasses is due to their targeting of the plastid-specific isoform of ACCase, which is not present in broad-leaf weeds or mammals. The herbicidal activity of phenoxyacetic acids is often enhanced by the introduction of a -CH2COOH group to natural phenols like eugenol (B1671780) and guaiacol.

Data Tables

Table 1: Enzyme Inhibition by Phenoxyacetic Acid Derivatives and Related Compounds

| Compound Class/Derivative | Target Enzyme | IC50/Effect | Reference(s) |

| (2-arylcarbamoyl-phenoxy)-acetic acids | Aldose Reductase | 30 nM (for lead candidate) | |

| 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | Aldose Reductase | 0.023 µM (for most active) | |

| Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids | HMG-CoA Reductase | Exceeded mevinolin's activity in vitro | |

| 2-phenoxy-indan-1-one derivatives | Acetylcholinesterase | Nanomolar range inhibition | |

| Phenyllactic acid | Tyrosinase | Significant inhibitory activity |

Table 2: Biological Activities and Proposed Mechanisms of Phenoxyacetic Acid Derivatives

| Biological Activity | Proposed Mechanism(s) | Key Findings | Reference(s) |

| Antifungal | Disruption of fungal cell membrane, ROS production, inhibition of spore germination. | Fungitoxic effects observed. | nih.govnih.gov |

| Antibacterial | Inhibition of cell wall synthesis, destruction of cell membrane integrity, inhibition of protein synthesis, disruption of TCA cycle. | Precursor to Penicillin V; intrinsic activity against M. tuberculosis. | nih.govnih.govnih.gov |

| Antiproliferative/Antitumor | Induction of apoptosis via caspase activation, cell cycle arrest (G0-G1 phase), inhibition of nitric oxide synthase. | Active against various cancer cell lines. | nih.govgoogle.com |

| Angiogenesis Modulation | Inhibition of VEGF and FGFR-1 signaling, reduction of oxidative stress. | Inhibition of tumor growth by inhibiting new blood vessel formation. | |

| Herbicidal | Synthetic auxin mimics (uncontrolled growth), inhibition of acetyl-CoA carboxylase (ACCase). | Selective control of broad-leaf weeds. |

Biochemical Pathways Influenced by Phenoxyacetate Scaffolds

The phenoxyacetate core can be modified to interact with a variety of biological targets, thereby influencing numerous biochemical pathways. Research into derivatives of this scaffold has revealed a range of pharmacological activities.

One of the key areas of investigation has been in metabolic diseases. Certain phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a G-protein-coupled receptor that plays a role in amplifying glucose-stimulated insulin secretion. nih.gov This makes the phenoxyacetate scaffold a promising starting point for the development of new treatments for type 2 diabetes. nih.gov

Another significant area of research is in inflammatory pathways. Phenoxyacetic acid derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govmdpi.com Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, various phenoxyacetamide derivatives have been explored for their potential as anticancer agents. mdpi.com Studies have shown that some of these compounds can induce apoptosis in cancer cells, such as HepG2 human liver cancer cells, potentially through the inhibition of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com The phenoxy moiety in these molecules is often crucial for ensuring selectivity and interaction with the target, for instance, through hydrogen bonding or π-bond interactions. mdpi.com

The biological activity of phenoxyacetate derivatives is highly dependent on their chemical structure. mdpi.com For example, the number and position of halogen atoms on the phenoxy ring can significantly alter the herbicidal and toxicological properties of these compounds. mdpi.com

Table 1: Investigated Biological Activities of Phenoxyacetate Derivatives

Advanced Assays for Investigating Biological Interactions (e.g., bioluminescence assays)

To elucidate the mechanisms of action and identify the specific molecular targets of compounds like this compound, a suite of advanced biological assays is employed. These assays are crucial in the early stages of drug discovery for high-throughput screening (HTS) and lead optimization. promega.com

Bioluminescence Assays: Bioluminescence has become a prominent technology in drug discovery due to its high sensitivity, broad dynamic range, and robustness. promega.comnih.gov These assays utilize light-emitting enzymes called luciferases. frontiersin.org When a luciferase gene is inserted into a specific location in the genome, it can act as a reporter to monitor gene expression in its natural context. frontiersin.org This is particularly useful for studying how a compound affects specific biological pathways. lumitex.com

Recent advancements have led to the development of a wide portfolio of luciferases with tuned emission wavelengths and greater stability, enhancing their utility. nih.gov Key applications of bioluminescence assays in drug discovery include:

Reporter Gene Assays: To study the modulation of specific signaling pathways and gene expression. lumitex.compromega.com

Protein-Protein Interaction (PPI) Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) and protein complementation assays (e.g., NanoBiT®) allow for the sensitive detection of PPIs in living cells. nih.govpromega.com

Target Engagement Assays: The NanoBRET® Target Engagement Assay, for example, is a live-cell method that measures the binding of a compound to its target protein. promega.com

ATP Detection Assays: Since ATP is a key indicator of cell viability, bioluminescent ATP assays are widely used to screen for cytotoxicity. promega.com They can also be adapted to quantify the activity of enzymes that produce or consume ATP, such as kinases. promega.com

Other Advanced Assays: Beyond bioluminescence, several other sophisticated techniques are used to investigate small molecule-target interactions:

Fluorescence-Based Approaches: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are powerful high-throughput methods used to discover inhibitors or stabilizers of biomolecular interactions. acs.orgnih.gov

Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets by observing how a small molecule protects the target protein from degradation by proteases. creative-biolabs.com

Small Molecule Microarrays (SMMs): This high-throughput technique can be used to screen compound libraries against purified proteins or targets within complex cell lysates. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during molecular binding events, providing detailed thermodynamic information about the interaction. acs.org

Table 2: Comparison of Advanced Assay Technologies

Future Directions in Bioactivity Profiling for this compound

The future of bioactivity profiling for novel chemical entities like this compound lies in the integration of advanced biological assays with computational and systems-level approaches. The goal is to move beyond single-target interactions and understand how a compound affects complex cellular networks.

The development of more physiologically relevant assay systems is another key direction. There is a recognized need to move towards 3D cell models (e.g., spheroids, organoids) in screening, as they more accurately mimic the in vivo environment compared to traditional 2D cell cultures. researchgate.net Bioluminescence assays are well-suited for these 3D models. nih.gov

For a compound like this compound, which possesses a reactive aldehyde group, future bioactivity profiling could involve:

Chemoproteomics: Utilizing activity-based protein profiling (ABPP) to identify specific protein targets that may covalently interact with the formyl group within a complex biological sample. creative-biolabs.com

High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis to assess the compound's effects on multiple cellular parameters simultaneously, such as cell morphology, organelle health, and the localization of specific proteins.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics (multi-omics) to build a comprehensive picture of the cellular response to the compound. This can help uncover novel mechanisms of action and off-target effects.

Ultimately, the bioactivity profile of this compound will be built by applying a combination of these cutting-edge techniques. This will allow researchers to identify its primary molecular targets, elucidate its mechanism of action, and explore its potential therapeutic applications based on the pathways it modulates.

Table of Mentioned Compounds

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Isopropyl (4-formylphenoxy)acetate

Research directly focused on this compound is limited, with its primary documentation found in chemical supplier catalogs where it is listed as a commercially available organic building block. The compound, identified by its CAS number 199177-25-8, is noted for its utility in organic synthesis, likely as an intermediate for creating more complex molecules. bldpharm.com

While specific studies on this exact ester are not extensively published, the broader family of phenoxyacetic acid derivatives has been the subject of significant scientific inquiry. Research has demonstrated that derivatives of phenoxyacetic acid can exhibit a range of biological activities. For instance, certain derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents. nih.gov In these studies, a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, served as a key intermediate for the synthesis of chalcones, which were then converted to the final phenoxyacetic acid derivatives. nih.gov This highlights the role of the formyl group in phenoxyacetic acid structures as a reactive handle for further chemical modifications.